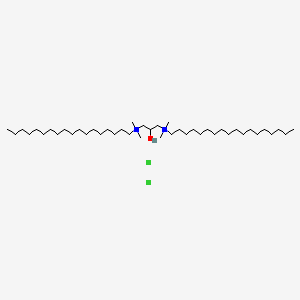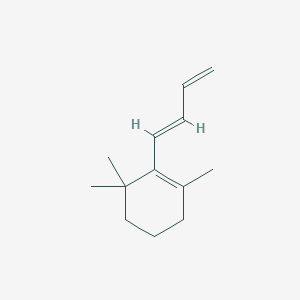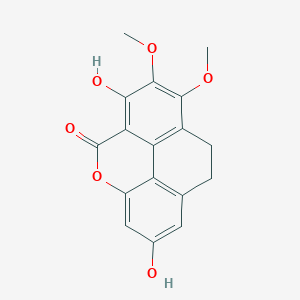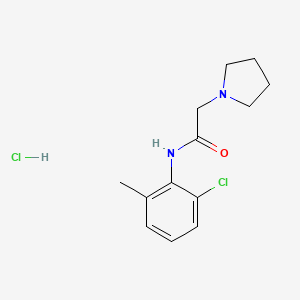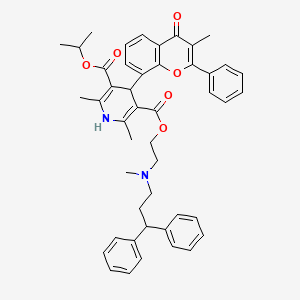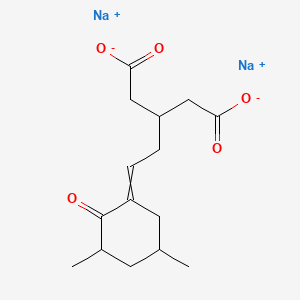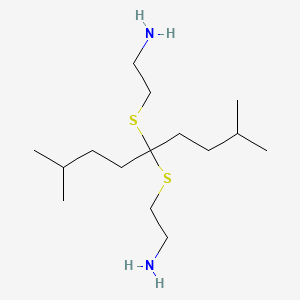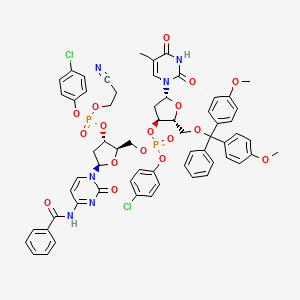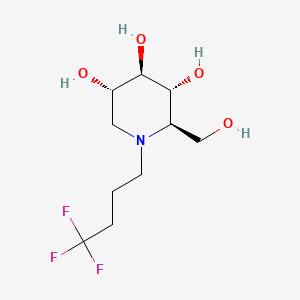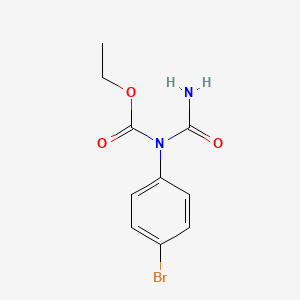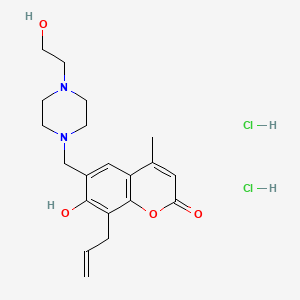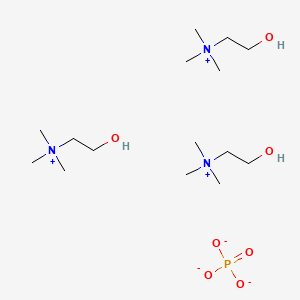
2-Hydroxy-N,N,N-trimethylethanaminium phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N,N,N-trimethylethanaminium phosphate is a quaternary ammonium compound with a hydroxyl group and a phosphate group. It is known for its role in various biological and chemical processes, particularly in the synthesis of phospholipids and as a precursor to other important biochemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,N-trimethylethanaminium phosphate typically involves the reaction of choline chloride with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Choline chloride} + \text{Phosphoric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N,N,N-trimethylethanaminium phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-N,N,N-trimethylethanaminium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Plays a role in the synthesis of phospholipids, which are essential components of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis.
Industry: Used in the production of various chemical products, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N,N,N-trimethylethanaminium phosphate involves its interaction with various molecular targets and pathways. It acts as a precursor to phospholipids, which are crucial for cell membrane integrity and function. The compound also participates in methylation reactions, which are important for the synthesis of neurotransmitters and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Choline chloride: A precursor to 2-Hydroxy-N,N,N-trimethylethanaminium phosphate, used in similar applications.
Betaine: Another quaternary ammonium compound with similar properties and applications.
Phosphatidylcholine: A phospholipid that contains choline and is involved in similar biological processes.
Uniqueness
This compound is unique due to its specific combination of a hydroxyl group and a phosphate group, which gives it distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and applications that are not possible with other similar compounds.
Propiedades
Número CAS |
149636-22-6 |
|---|---|
Fórmula molecular |
C15H42N3O7P |
Peso molecular |
407.48 g/mol |
Nombre IUPAC |
2-hydroxyethyl(trimethyl)azanium;phosphate |
InChI |
InChI=1S/3C5H14NO.H3O4P/c3*1-6(2,3)4-5-7;1-5(2,3)4/h3*7H,4-5H2,1-3H3;(H3,1,2,3,4)/q3*+1;/p-3 |
Clave InChI |
MFICEUOHGYMFPO-UHFFFAOYSA-K |
SMILES canónico |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.[O-]P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


